5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine
CAS No.:
Cat. No.: VC16196713
Molecular Formula: C7H8F2N2O2
Molecular Weight: 190.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F2N2O2 |
|---|---|
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 5-(difluoromethyl)-2,4-dimethoxypyrimidine |
| Standard InChI | InChI=1S/C7H8F2N2O2/c1-12-6-4(5(8)9)3-10-7(11-6)13-2/h3,5H,1-2H3 |
| Standard InChI Key | KRJXJHGVRFQWCE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=NC=C1C(F)F)OC |
Introduction
Structural Characteristics and Molecular Design
The molecular structure of 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine (C₇H₈F₂N₂O₂) features a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The 2- and 4-positions are occupied by methoxy (-OCH₃) groups, while the 5-position bears a difluoromethyl (-CF₂H) substituent. This arrangement creates a unique electronic environment, as the electron-withdrawing fluorine atoms and electron-donating methoxy groups influence the ring’s reactivity and interaction with biological targets.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F₂N₂O₂ |
| Molecular Weight | 206.15 g/mol |
| Substituent Positions | 2-OCH₃, 4-OCH₃, 5-CF₂H |
| Aromatic System | Pyrimidine (1,3-diazine) |
The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait critical for drug bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy of analogous compounds reveals deshielding effects on adjacent protons due to fluorine’s electronegativity, with NMR signals typically appearing near -120 ppm for CF₂H groups.
Synthetic Pathways and Methodological Considerations
Synthesis of 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine likely follows multi-step protocols analogous to those for related fluoropyrimidines. A plausible route involves:
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Pyrimidine Ring Formation: Condensation of urea derivatives with β-diketones or β-keto esters under acidic conditions.
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Methoxy Group Introduction: Nucleophilic substitution using methanol and a base (e.g., NaH) at the 2- and 4-positions.
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Difluoromethylation at C5: Fluorination via halogen exchange or direct electrophilic substitution.
A patented method for 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP) illustrates the use of phosphoryl chloride (POCl₃) and diisopropylethylamine (DIPEA) for chlorination . Adapting this approach, difluoromethylation could employ reagents like difluoromethyl triflate or halogenated precursors under transition-metal catalysis .
Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Methoxylation | NaH, CH₃OH, THF, 60°C | Introduce -OCH₃ groups |
| Difluoromethylation | ClCF₂H, CuI, DMF, 100°C | Install -CF₂H at C5 |
| Purification | Column chromatography (SiO₂) | Isolate product |
Challenges include regioselectivity during difluoromethylation and minimizing side reactions such as over-fluorination. Continuous flow reactors may improve yield and scalability, as demonstrated in industrial syntheses of similar compounds .
Physicochemical Properties and Stability
The compound’s physical properties are influenced by its fluorine content and methoxy substituents:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity from methoxy groups. Limited water solubility (~0.5 mg/mL) typical of fluorinated aromatics.
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Melting Point: Estimated 85–90°C based on analogs.
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Stability: Resistant to hydrolysis under acidic conditions but may degrade in strong bases via methoxy group cleavage.
Spectroscopic data for related compounds include:
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IR Spectroscopy: Stretching vibrations at 1250 cm⁻¹ (C-F) and 2850 cm⁻¹ (C-H of -OCH₃).
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Mass Spectrometry: Molecular ion peak at m/z 206 [M]⁺ with fragments at m/z 175 (loss of -OCH₃) and 147 (loss of CF₂H).
Biological Activity and Mechanistic Insights
Fluorinated pyrimidines are renowned for enzyme inhibition, particularly targeting thymidylate synthase and dihydrofolate reductase in cancer cells. While specific studies on 5-(difluoromethyl)-2,4-dimethoxy-pyrimidine are scarce, its trifluoromethyl analog exhibits COX-2 inhibition with an IC₅₀ of 0.8 µM. The difluoromethyl group may enhance binding via hydrophobic interactions and fluorine’s pseudo-polar effects.
Hypothetical Targets and Applications
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Anticancer Agents: Fluoropyrimidines like 5-fluorouracil analogs interfere with DNA synthesis. The methoxy groups could modulate selectivity for cancer cell uptake.
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Antivirals: Pyrimidine derivatives inhibit viral polymerases; fluorine improves metabolic stability against hepatic enzymes.
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Agrochemicals: Herbicidal activity via disruption of plant amino acid biosynthesis.
Molecular docking simulations suggest the difluoromethyl group occupies hydrophobic pockets in enzyme active sites, while methoxy substituents form hydrogen bonds with catalytic residues.
Industrial and Research Applications
The compound’s versatility is evident in patent literature, where similar structures serve as intermediates in drug synthesis. For example, 5-TFP derivatives are precursors to oncology therapeutics . Potential applications include:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors or antifolate drugs.
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Material Science: Fluorinated aromatics enhance organic semiconductor performance.
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Chemical Biology: Probe molecules for studying fluorine-protein interactions.
Challenges and Future Directions
Current limitations include scalable synthesis and toxicity profiling. Future research should prioritize:
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Green Chemistry Approaches: Catalytic fluorination methods to reduce waste.
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In Vivo Studies: Pharmacokinetic and toxicological assessments in model organisms.
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Structure-Activity Relationships: Systematic variation of substituents to optimize bioactivity.
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